Licoflavone B

説明

This compound has been reported in Lupinus albus, Glycyrrhiza glabra, and Glycyrrhiza inflata with data available.

Schistosomicide from Glycyrrhiza inflata; structure in first source

Structure

3D Structure

特性

IUPAC Name |

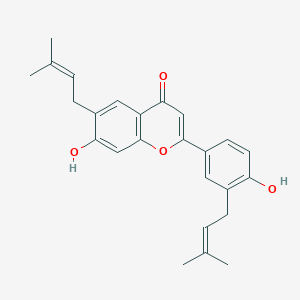

7-hydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-6-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O4/c1-15(2)5-7-17-11-19(9-10-21(17)26)24-14-23(28)20-12-18(8-6-16(3)4)22(27)13-25(20)29-24/h5-6,9-14,26-27H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDVIKFETPAZNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)CC=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91433-17-9 | |

| Record name | Licoflavone B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091433179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LICOFLAVONE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VMN9VGP9XJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of Licoflavone B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Licoflavone B, a prenylated flavonoid, has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the natural sources of this compound and details the methodologies for its isolation and purification. This document synthesizes information from scientific literature and patents to offer a practical resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified in a limited number of plant species, primarily within the Fabaceae family. The principal sources are species of the Glycyrrhiza (licorice) and Lupinus genera.

Table 1: Principal Natural Sources of this compound

| Plant Species | Family | Plant Part(s) | Reference(s) |

| Glycyrrhiza inflata | Fabaceae | Roots | [1] |

| Glycyrrhiza glabra | Fabaceae | Roots, Leaves | [1][2] |

| Lupinus albus | Fabaceae | Roots | [1] |

Glycyrrhiza species, commonly known as licorice, are the most well-documented sources of this compound. Notably, the compound has also been isolated from licorice residue, the industrial byproduct of glycyrrhizic acid extraction, presenting a valuable opportunity for valorization.[3]

Quantitative Data on this compound Yield

Quantitative data on the specific yield of pure this compound from its natural sources is not extensively reported in publicly available literature. However, some data on the yield of total flavonoids or related compounds from Glycyrrhiza species can provide a general indication.

Table 2: Reported Yields of Flavonoid Fractions from Glycyrrhiza Species

| Plant Material | Extraction Method | Product | Yield | Reference(s) |

| Glycyrrhiza sp. (Licorice Root) | Ethanol extraction, ultrafiltration, concentration | "Licoflavone" (likely a flavonoid mixture) | 3.5% (w/w) from dried root | [4] |

| Glycyrrhiza glabra (Dried Leaves) | Ultrasound-assisted extraction with 96% ethanol | Crude Extract | 52.1% (w/w) from dried leaves | [5] |

It is important to note that the term "licoflavone" in some patents may refer to a broader class of flavonoids from licorice rather than specifically this compound. The yield of pure this compound would be a fraction of these reported values and would depend on the specific species, geographical origin, harvesting time, and the efficiency of the isolation and purification process.

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatography. The following is a synthesized protocol based on methodologies described for the isolation of flavonoids from Glycyrrhiza species.

General Workflow for this compound Isolation

Caption: General workflow for the isolation of this compound.

Detailed Methodology

Step 1: Preparation of Plant Material

-

The plant material (e.g., dried roots of Glycyrrhiza inflata) is thoroughly cleaned to remove any soil and foreign matter.

-

The cleaned material is then coarsely ground into a powder to increase the surface area for efficient extraction.

Step 2: Solvent Extraction

-

The powdered plant material is extracted with an organic solvent. Ethanol is a commonly used solvent.

-

The extraction can be performed by refluxing the plant material with the solvent for several hours or by maceration at room temperature for an extended period (24-48 hours), with occasional agitation.

-

The process is typically repeated multiple times to ensure exhaustive extraction of the target compounds.

Step 3: Filtration and Concentration

-

The resulting extract is filtered to remove solid plant debris.

-

The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Step 4: Fractionation (Optional)

-

The crude extract can be subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common solvent system is n-hexane followed by ethyl acetate to partition the crude extract. Flavonoids like this compound are typically enriched in the ethyl acetate fraction.

Step 5: Chromatographic Purification

-

Macroporous Resin Chromatography: The crude or fractionated extract is dissolved in a suitable solvent and loaded onto a macroporous resin column. The column is washed with water to remove sugars and other polar impurities, followed by elution with increasing concentrations of ethanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Silica Gel Column Chromatography: Fractions enriched with this compound are further purified using silica gel column chromatography. The column is typically eluted with a gradient of a non-polar solvent (e.g., n-hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining high-purity this compound, the final purification step often involves preparative HPLC with a C18 column. A suitable mobile phase, such as a gradient of acetonitrile and water (often with a small amount of acid like formic acid to improve peak shape), is used for elution.

Step 6: Characterization

-

The structure and purity of the isolated this compound are confirmed using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), and comparison with literature data.

Signaling Pathways and Logical Relationships

While this guide focuses on the natural sources and isolation of this compound, it is pertinent for drug development professionals to be aware of its biological activities. Research has indicated that this compound may exert its effects through various signaling pathways. The following diagram illustrates a simplified representation of a potential mechanism of action.

Caption: Potential mechanism of action of this compound.

Conclusion

This compound is a promising natural product with significant therapeutic potential. Its primary sources are concentrated within the Glycyrrhiza and Lupinus genera, with licorice and its industrial residues being the most viable sources for large-scale isolation. The isolation and purification of this compound require a combination of extraction and chromatographic techniques. This guide provides a foundational understanding for researchers to develop and optimize protocols for obtaining pure this compound for further pharmacological investigation and drug development endeavors.

References

- 1. This compound | C25H26O4 | CID 11349817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glycyrrhiza glabra - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, an isoprene flavonoid derived from licorice residue, relieves dextran sodium sulfate-induced ulcerative colitis by rebuilding the gut barrier and regulating intestinal microflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN1477104A - Extraction and purification method of licoflavone - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

The Biosynthesis of Licoflavone B in Glycyrrhiza inflata: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Licoflavone B, a prenylated flavonoid found in the medicinal plant Glycyrrhiza inflata, exhibits a range of promising pharmacological activities. Understanding its biosynthesis is critical for metabolic engineering and ensuring a sustainable supply for research and drug development. This technical guide delineates the putative biosynthetic pathway of this compound, summarizing key enzymatic steps, relevant quantitative data from related flavonoid pathways in G. inflata, and detailed experimental protocols. While the complete pathway is yet to be fully elucidated in a single study, this paper synthesizes current knowledge to present a comprehensive overview, highlighting areas for future investigation.

Introduction

Glycyrrhiza inflata, a species of licorice, is a rich source of bioactive secondary metabolites, particularly flavonoids. Among these, this compound has garnered interest for its potential therapeutic applications. The biosynthesis of flavonoids in plants follows a complex network of pathways, beginning with the general phenylpropanoid pathway. This document provides an in-depth look at the specific enzymatic reactions leading to the formation of this compound, integrating data from studies on the closely related and well-documented biosynthesis of Licochalcone A in the same species.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound in Glycyrrhiza inflata is proposed to proceed through the general phenylpropanoid pathway, followed by the flavonoid pathway, and culminating in specific modifications including the formation of a flavone backbone and subsequent prenylations. The pathway can be conceptualized in three main stages:

-

Formation of the Flavanone Precursor, Liquiritigenin: This stage involves the general phenylpropanoid pathway, which converts L-phenylalanine to 4-coumaroyl-CoA, a key precursor for all flavonoids.

-

Conversion to the Flavone Backbone, 7,4'-dihydroxyflavone: The flavanone liquiritigenin is then converted to the flavone 7,4'-dihydroxyflavone.

-

Prenylation to Yield this compound: The final step involves the addition of two prenyl groups to the 7,4'-dihydroxyflavone backbone.

The key enzymes and intermediates in this proposed pathway are detailed below.

Key Enzymes and Intermediates

The biosynthesis of this compound is believed to involve the following key enzymes:

-

Phenylalanine ammonia-lyase (PAL): Initiates the phenylpropanoid pathway by converting L-phenylalanine to cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce 4-coumaric acid.

-

4-coumarate:CoA ligase (4CL): Activates 4-coumaric acid to 4-coumaroyl-CoA.

-

Chalcone synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to the flavanone liquiritigenin.

-

Flavone synthase (FNS): Oxidizes liquiritigenin to form the flavone 7,4'-dihydroxyflavone. There are two main types of FNS (FNSI and FNSII), and it is likely that an FNSII is involved in this step in G. inflata[1][2].

-

Prenyltransferase (PT): Catalyzes the addition of two dimethylallyl pyrophosphate (DMAPP) moieties to the 7,4'-dihydroxyflavone backbone to yield this compound. The specific prenyltransferases involved in this compound biosynthesis in G. inflata are yet to be identified.

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited. However, studies on the related flavonoid, Licochalcone A, in Glycyrrhiza inflata provide valuable insights into the regulation and flux of the flavonoid pathway. The following tables summarize relevant quantitative data from these studies.

Table 1: Relative Expression of Flavonoid Biosynthesis Genes in Glycyrrhiza inflata Hairy Roots Overexpressing AtMYB12

| Gene | Fold Change (AtMYB12-OX vs. EV) |

| GiCHS1 | Significantly induced |

| Gin35437 (CHS) | Significantly induced |

Data summarized from Wu et al. (2022)[3]. EV: Empty Vector control; AtMYB12-OX: AtMYB12 overexpression.

Table 2: Metabolite Accumulation in Glycyrrhiza inflata Hairy Roots Overexpressing AtMYB12

| Metabolite | Fold Change (AtMYB12-OX vs. EV) |

| Total Flavonoids | ~3-fold increase |

| Echinatin | ~2-fold increase |

| Licochalcone A | ~5-fold increase |

Data summarized from Wu et al. (2022)[3].

Table 3: Effects of GiSRT2 RNAi on Licochalcone A and Total Flavonoid Content in G. inflata Hairy Roots

| Line | Licochalcone A Content (µg/g DW) | Total Flavonoid Content (mg/g DW) |

| Control | ~100 | ~15 |

| RNAi-GiSRT2 | ~250 | ~25 |

Approximate values interpreted from graphical data in Li et al. (2023)[4][5].

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of flavonoid biosynthesis in Glycyrrhiza inflata.

Generation of Transgenic Hairy Roots

-

Plant Material: Seeds of Glycyrrhiza inflata are surface-sterilized and germinated on Murashige and Skoog (MS) medium.

-

Agrobacterium rhizogenes Culture: The desired vector (e.g., for overexpression or RNAi) is introduced into Agrobacterium rhizogenes strain MSU440. The bacteria are cultured in liquid LB medium with appropriate antibiotics to an OD600 of 0.6-0.8.

-

Infection: Leaf explants from sterile seedlings are wounded and immersed in the bacterial suspension for 10-15 minutes.

-

Co-cultivation: The infected explants are co-cultivated on MS medium in the dark for 3 days.

-

Selection and Regeneration: Explants are transferred to MS medium containing antibiotics (e.g., cefotaxime) to eliminate the agrobacteria and a selection agent (e.g., kanamycin) if applicable. Hairy roots emerging from the wounded sites are excised and subcultured on fresh medium.

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Total RNA is extracted from frozen, ground hairy root tissue using a commercial kit (e.g., TRIzol reagent or a plant RNA extraction kit) according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qRT-PCR: The reaction is performed in a real-time PCR system using a SYBR Green-based master mix. Gene-specific primers are designed for the target genes and a reference gene (e.g., actin). The relative expression levels are calculated using the 2-ΔΔCt method.

Metabolite Extraction and Analysis (HPLC)

-

Extraction: Freeze-dried and powdered hairy root samples are extracted with a solvent such as methanol or ethanol, often with sonication to improve efficiency.

-

Filtration: The extracts are filtered through a 0.22 µm syringe filter.

-

HPLC Analysis: The filtered samples are analyzed by High-Performance Liquid Chromatography (HPLC) on a C18 column. A gradient elution with a mobile phase consisting of acetonitrile and water (often with a small amount of acid like formic acid) is typically used.

-

Quantification: Compounds are identified and quantified by comparing their retention times and UV spectra with those of authentic standards.

Visualizations

Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound in Glycyrrhiza inflata.

Experimental Workflow for Gene Expression and Metabolite Analysis

Caption: Workflow for analyzing gene expression and metabolites in transgenic hairy roots.

Conclusion and Future Directions

The biosynthesis of this compound in Glycyrrhiza inflata is a multi-step process involving enzymes from the general phenylpropanoid and flavonoid pathways. While the core pathway to the flavone backbone is reasonably well understood by analogy to other flavonoids, the specific enzymes responsible for the final prenylation steps in G. inflata remain to be identified and characterized. Future research should focus on the isolation and functional characterization of the flavone synthase and, in particular, the prenyltransferases involved in this compound synthesis. This knowledge will be instrumental for the metabolic engineering of G. inflata or microbial hosts to enhance the production of this valuable bioactive compound.

References

- 1. Identification and Characterization of Flavonoid Biosynthetic Enzyme Genes in Salvia miltiorrhiza (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Metabolic engineering to enhance the accumulation of bioactive flavonoids licochalcone A and echinatin in Glycyrrhiza inflata (Licorice) hairy roots [frontiersin.org]

- 4. Histone Deacetylase GiSRT2 Negatively Regulates Flavonoid Biosynthesis in Glycyrrhiza inflata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Histone Deacetylase GiSRT2 Negatively Regulates Flavonoid Biosynthesis in Glycyrrhiza inflata - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of Licoflavone B for research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, biological activities, and experimental methodologies related to Licoflavone B, a prenylated flavonoid of significant interest in pharmaceutical research. This document is intended to serve as a comprehensive resource for scientists and professionals engaged in drug discovery and development.

Physicochemical Properties

This compound, isolated from plants of the Glycyrrhiza species, possesses a range of physicochemical properties crucial for its handling, formulation, and biological activity. A summary of these properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₆O₄ | [1] |

| Molecular Weight | 390.5 g/mol | [1] |

| Appearance | White to yellow solid | N/A |

| Melting Point | Not available in cited literature | N/A |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO)[2] | N/A |

| Storage Conditions | Store at -20°C, protected from light[2] | N/A |

| IUPAC Name | 7-hydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-6-(3-methylbut-2-enyl)chromen-4-one | [1] |

| CAS Number | 91433-17-9 | [1] |

Biological Activity and Signaling Pathways

This compound has demonstrated notable biological activities, particularly in the modulation of inflammatory responses. A key mechanism of action is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a central role in inflammation and cellular stress responses.

Anti-Inflammatory Effects and MAPK Signaling

This compound has been shown to exert anti-inflammatory effects by attenuating the activation of the MAPK cascade. In inflammatory conditions, stimuli such as lipopolysaccharide (LPS) can trigger a phosphorylation cascade involving key MAPK proteins: ERK, JNK, and p38. The activation of these kinases leads to the downstream activation of transcription factors like NF-κB, resulting in the expression of pro-inflammatory mediators. This compound intervenes in this pathway, leading to a reduction in the inflammatory response.

Figure 1: Simplified diagram of the MAPK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's biological activities.

Extraction and Isolation of this compound from Glycyrrhiza sp.

This protocol outlines a general procedure for the extraction and purification of flavonoids, including this compound, from licorice root.

Figure 2: General workflow for the extraction and isolation of this compound.

Methodology:

-

Plant Material Preparation: Dry the roots of Glycyrrhiza species (e.g., G. uralensis, G. inflata, G. glabra) and grind them into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered plant material can be extracted using an organic solvent such as ethanol. This can be performed at reflux temperature or through cold soaking/percolation for 1-48 hours[3].

-

Filtration: After extraction, filter the mixture to remove the solid plant residue. Microporous membranes (e.g., 0.5 µm) can be used for finer filtration[3].

-

Concentration: The filtrate is then concentrated under reduced pressure to remove the solvent, yielding a crude extract.

-

Purification: The crude extract is subjected to chromatographic techniques for purification. Column chromatography using silica gel or other suitable stationary phases is a common method.

-

Isolation and Characterization: Fractions containing this compound are collected, and the solvent is evaporated to yield the purified compound. The identity and purity of the isolated this compound should be confirmed using analytical techniques such as HPLC, Mass Spectrometry, and NMR.

In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

This protocol describes how to assess the anti-inflammatory activity of this compound in a cell-based assay using the murine macrophage cell line RAW 264.7.

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight[4].

-

Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, with the final DMSO concentration kept below 0.1%) for 4 hours[4][5].

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 12-24 hours to induce an inflammatory response[4][6]. Include appropriate vehicle controls (DMSO) and positive controls (LPS alone).

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: Measure the accumulation of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent[7].

-

Pro-inflammatory Cytokines (TNF-α, IL-6): Quantify the levels of TNF-α and IL-6 in the culture supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits[4][6].

-

-

Western Blot Analysis of MAPK Pathway: To investigate the mechanism of action, lyse the cells after a shorter stimulation period (e.g., 30 minutes) and perform Western blot analysis to detect the phosphorylation status of key MAPK proteins (p-ERK, p-JNK, p-p38) and NF-κB pathway components (p-IκBα, p-p65)[5].

In Vivo DSS-Induced Colitis Model in Mice

This protocol provides a framework for evaluating the therapeutic potential of this compound in a well-established mouse model of ulcerative colitis.

Methodology:

-

Animal Model: Use C57BL/6 mice, a commonly used strain for this model.

-

Induction of Colitis: Administer dextran sulfate sodium (DSS) in the drinking water at a concentration of 2-5% (wt/vol) for 5-7 consecutive days to induce acute colitis[8][9].

-

Treatment Protocol:

-

Divide the mice into several groups: a healthy control group (no DSS), a DSS-treated control group (vehicle), and DSS-treated groups receiving different doses of this compound.

-

Administer this compound (e.g., by oral gavage) daily for a specified period, which may start before, during, or after DSS administration, depending on the study design (preventive or therapeutic)[10][11].

-

-

Assessment of Colitis Severity:

-

Disease Activity Index (DAI): Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool. Combine these scores to calculate the DAI[12].

-

Colon Length and Weight: At the end of the experiment, euthanize the mice and measure the length and weight of the colon. A shorter and heavier colon is indicative of inflammation and edema[9].

-

-

Histological Analysis: Fix a portion of the colon in 10% formalin, embed it in paraffin, and stain sections with hematoxylin and eosin (H&E). Score the sections for the severity of inflammation, crypt damage, and cellular infiltration[9].

-

Molecular Analysis: Homogenize colon tissue to measure the expression of inflammatory markers (e.g., cytokines, MPO activity) and to perform Western blot analysis to assess the activation of signaling pathways like MAPK, as described in the in vitro protocol[11].

This technical guide provides a foundational understanding of this compound for research purposes. For specific applications, further optimization of the described protocols may be necessary. Always adhere to appropriate laboratory safety guidelines and animal welfare regulations.

References

- 1. This compound | C25H26O4 | CID 11349817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. CN1477104A - Extraction and purification method of licoflavone - Google Patents [patents.google.com]

- 4. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammatory effect of sulforaphane on LPS-stimulated RAW 264.7 cells and ob/ob mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. socmucimm.org [socmucimm.org]

- 9. meliordiscovery.com [meliordiscovery.com]

- 10. Flavonoids Extracted from Licorice Prevents Colitis-Associated Carcinogenesis in AOM/DSS Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, an isoprene flavonoid derived from licorice residue, relieves dextran sodium sulfate-induced ulcerative colitis by rebuilding the gut barrier and regulating intestinal microflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

Licoflavone B: A Technical Guide to its Anti-Inflammatory Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licoflavone B, a flavonoid predominantly isolated from the roots of Glycyrrhiza species (licorice), has emerged as a promising natural compound with potent anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the anti-inflammatory effects of this compound, with a focus on its action on key signaling pathways. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for a range of inflammatory diseases.

Core Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways

The anti-inflammatory activity of this compound is primarily attributed to its ability to modulate two critical intracellular signaling cascades: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway. These pathways are central to the inflammatory response, regulating the expression of a plethora of pro-inflammatory mediators.

In the context of inflammation, particularly as modeled by lipopolysaccharide (LPS)-stimulated macrophages, this compound exerts its effects by interfering with the activation of these pathways, leading to a downstream reduction in the production of inflammatory cytokines and enzymes.

Quantitative Analysis of this compound's Anti-Inflammatory Effects

The following tables summarize the key quantitative data from in vitro studies, primarily utilizing the RAW 264.7 murine macrophage cell line stimulated with LPS.

Table 1: Inhibitory Effects of this compound on Pro-inflammatory Mediators

| Mediator | Cell Line | Stimulant | This compound Concentration | % Inhibition / Effect | Citation |

| Nitric Oxide (NO) | RAW 264.7 | LPS | 50 µM | Significant decrease (p < 0.001) | [1][2] |

| Prostaglandin E2 (PGE2) | A549 | Cytokines | Not Specified | Strong inhibition of biosynthesis | [3] |

| TNF-α | RAW 264.7 | LPS | IC50 value | Striking reduction in mRNA levels | [1] |

| IL-6 | RAW 264.7 | LPS | IC50 value | Striking reduction in mRNA levels | [1] |

| IL-1β | RAW 264.7 | LPS | IC50 value | Striking reduction in mRNA levels | [1] |

| iNOS (mRNA) | RAW 264.7 | LPS | IC50 value | Significant decrease | [1] |

| COX-2 (mRNA) | RAW 264.7 | LPS | IC50 value | Significant decrease | [1] |

Table 2: Effects of this compound on Signaling Pathway Components

| Target Protein | Cell Line | Stimulant | This compound Concentration | Effect | Citation |

| p-p38 | RAW 264.7 | LPS | Not Specified | Reduction of phosphorylation | [1] |

| p-JNK | RAW 264.7 | LPS | Not Specified | Reduction of phosphorylation | [1] |

| p-ERK1/2 | RAW 264.7 | LPS | Not Specified | Reduction of phosphorylation | [1] |

| NF-κB Nuclear Translocation | RAW 264.7 | LPS | IC50 value | Inhibition | [1][2] |

| IκBα Degradation | RAW 264.7 | LPS | Not Specified | Inhibition (inferred) | [1] |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the inflammatory response and the points of intervention by this compound.

LPS-Induced Inflammatory Signaling Pathway

Caption: LPS-induced pro-inflammatory signaling cascade.

Mechanism of Action of this compound

Caption: Inhibitory effects of this compound on inflammatory pathways.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's anti-inflammatory effects.

Cell Culture and LPS Stimulation

-

Cell Line: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

LPS Stimulation: For inflammatory response induction, cells are seeded in appropriate culture plates and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing Lipopolysaccharide (LPS) from Escherichia coli at a concentration of 1 µg/mL. Cells are co-treated with various concentrations of this compound or vehicle (DMSO) for the specified duration of the experiment.[4][5][6]

MTT Assay for Cell Viability

-

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

-

Procedure:

-

Seed RAW 264.7 cells (5 x 10^4 cells/well) in a 96-well plate and incubate overnight.

-

Treat cells with various concentrations of this compound for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).[7][8][9][10]

-

Griess Assay for Nitric Oxide (NO) Production

-

Principle: This assay quantifies nitrite (a stable metabolite of NO) in the cell culture supernatant. The Griess reagent converts nitrite into a colored azo compound, the absorbance of which is proportional to the NO concentration.

-

Procedure:

-

Collect the cell culture supernatant after treatment with LPS and this compound.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.[11][12][13][14]

-

Western Blot Analysis for Protein Expression and Phosphorylation

-

Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.

-

Procedure:

-

Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-PAGE gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-p38, p-JNK, p-ERK, IκBα, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).[3][15][16][17]

-

Real-Time Quantitative PCR (RT-qPCR) for mRNA Expression

-

Principle: RT-qPCR is used to quantify the amount of a specific mRNA in a sample. It involves reverse transcribing mRNA into complementary DNA (cDNA) and then amplifying the cDNA using PCR with real-time detection of the amplification products.

-

Procedure:

-

Isolate total RNA from treated cells using a suitable RNA isolation kit (e.g., TRIzol).

-

Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

Perform qPCR using a real-time PCR system with SYBR Green or TaqMan probes.

-

The reaction mixture typically contains cDNA template, forward and reverse primers for the target genes (e.g., TNF-α, IL-6, IL-1β, iNOS, COX-2) and a housekeeping gene (e.g., GAPDH), and a master mix.

-

The thermal cycling conditions generally include an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in mRNA expression, normalized to the housekeeping gene.[18][19][20][21][22]

-

Conclusion

This compound demonstrates significant anti-inflammatory potential by targeting the core signaling pathways of inflammation, namely NF-κB and MAPK. Its ability to inhibit the production of a wide array of pro-inflammatory mediators, as evidenced by robust in vitro data, positions it as a strong candidate for further preclinical and clinical investigation. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their efforts to translate the therapeutic promise of this compound into clinical applications for inflammatory diseases.

References

- 1. youtube.com [youtube.com]

- 2. The kinase TAK1 can activate the NIK-I kappaB as well as the MAP kinase cascade in the IL-1 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Downregulation of COX-2 and iNOS by amentoflavone and quercetin in A549 human lung adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MyD88 and Trif signaling play distinct roles in cardiac dysfunction and mortality during endotoxin shock and polymicrobial sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of PXR inhibits LPS-induced NF-κB activation by increasing IκBα expression in HepG2 cells | Semantic Scholar [semanticscholar.org]

- 6. Corilagin potential in inhibiting oxidative and inflammatory stress in LPS-induced murine macrophage cell lines (RAW 264.7) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipopolysaccharide-induced Activation of NF-κB Non-Canonical Pathway Requires BCL10 Serine 138 and NIK Phosphorylations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]

- 9. Transcriptional profiling of the LPS induced NF-κB response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. invivogen.com [invivogen.com]

- 12. researchgate.net [researchgate.net]

- 13. The IκB Kinase Complex and NF-κB Act as Master Regulators of Lipopolysaccharide-Induced Gene Expression and Control Subordinate Activation of AP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Inhibition of IL-1, IL-6, and TNF-alpha in immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Increasing ERK phosphorylation by inhibition of p38 activity protects against cadmium-induced apoptotic cell death through ERK/Drp1/p38 signaling axis in spermatocyte-derived GC-2spd cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Dual Signaling of MyD88 and TRIF are Critical for Maximal TLR4-Induced Dendritic Cell Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Molecular and Cellular Regulation of Toll-Like Receptor-4 Activity Induced by Lipopolysaccharide Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. MyD88 and not TRIF knockout is sufficient to abolish LPS-induced inflammatory responses in bone-derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Lipopolysaccharide Recognition in the Crossroads of TLR4 and Caspase-4/11 Mediated Inflammatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antioxidant Activity of Licoflavanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licoflavanone, a flavanone isolated from the leaves of Glycyrrhiza glabra L. (licorice), has demonstrated notable antioxidant properties in various in vitro studies.[1][2] This technical guide provides a comprehensive overview of the in vitro antioxidant activity of licoflavanone, detailing the experimental protocols used for its assessment and presenting the available quantitative data. The guide also visualizes key experimental workflows and the implicated signaling pathways to facilitate a deeper understanding of its mechanism of action. It is important to note that while the user's query specified "Licoflavone B," the available scientific literature with quantitative in vitro antioxidant data pertains to "licoflavanone." These are distinct molecules, and this guide focuses on the compound for which experimental data has been published.

Quantitative Antioxidant Activity Data

The antioxidant capacity of licoflavanone has been primarily evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The half-maximal inhibitory concentration (IC50) values from these assays are summarized below. Lower IC50 values are indicative of stronger antioxidant activity.

| Antioxidant Assay | Licoflavanone IC50 (µM) | Licoflavanone IC50 (µg/mL) |

| DPPH Radical Scavenging Assay | 48.91 | 17.14 |

| ABTS Radical Scavenging Assay | 13.58 | 4.76 |

Data sourced from Frattaruolo et al., 2019.[2]

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are based on the methods described in the cited literature for the evaluation of licoflavanone.[2]

DPPH Radical Scavenging Assay

This assay assesses the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Principle: The DPPH radical is a stable free radical with a deep violet color in solution, exhibiting a characteristic absorbance maximum around 517 nm. When reduced by an antioxidant, the color changes to a pale yellow, and the absorbance at 517 nm decreases. The degree of discoloration is proportional to the scavenging potential of the antioxidant.

Protocol:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.2 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.

-

Preparation of Test Samples: Licoflavanone is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made to obtain a range of concentrations.

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the licoflavanone solution at different concentrations to the wells.

-

Add the DPPH working solution to each well to initiate the reaction.

-

A control well containing the solvent and DPPH solution is also prepared.

-

The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

-

Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of licoflavanone.

ABTS Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

Principle: The ABTS radical cation is generated by the oxidation of ABTS with potassium persulfate. The resulting blue-green radical has a characteristic absorbance at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, leading to a decrease in absorbance.

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+):

-

An aqueous solution of ABTS (e.g., 7 mM) is mixed with an aqueous solution of potassium persulfate (e.g., 2.45 mM).

-

The mixture is allowed to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the radical cation.

-

-

Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Test Samples: Similar to the DPPH assay, serial dilutions of licoflavanone are prepared.

-

Assay Procedure:

-

A specific volume of the licoflavanone solution at different concentrations is added to the wells of a 96-well microplate.

-

The ABTS•+ working solution is then added to each well.

-

The plate is incubated in the dark at room temperature for a short period (e.g., 6 minutes).

-

-

Measurement: The absorbance is measured at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay, and the IC50 value is determined.

Ferric Reducing Antioxidant Power (FRAP) Assay (General Protocol)

While specific FRAP data for licoflavanone was not found in the reviewed literature, a general protocol for this assay is provided for future research.

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (TPTZ) complex, which has a maximum absorbance at 593 nm.

Protocol:

-

Preparation of FRAP Reagent:

-

Prepare acetate buffer (300 mM, pH 3.6).

-

Prepare a 10 mM TPTZ solution in 40 mM HCl.

-

Prepare a 20 mM FeCl₃·6H₂O solution.

-

The FRAP reagent is prepared fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio and warming to 37°C before use.

-

-

Assay Procedure:

-

Add a small volume of the test sample to the FRAP reagent.

-

The reaction mixture is incubated at 37°C for a specified time (e.g., 4-30 minutes).

-

-

Measurement: The absorbance of the reaction mixture is measured at 593 nm.

-

Calculation: The antioxidant capacity is determined by comparing the absorbance change in the test sample with that of a known standard, typically FeSO₄ or Trolox.

Cellular Antioxidant Activity (CAA) Assay (General Protocol)

No specific cellular antioxidant activity data for licoflavanone was identified. A general protocol for the CAA assay is outlined below.

Principle: This assay measures the ability of antioxidants to prevent the formation of fluorescent dichlorofluorescein (DCF) in cultured cells. Cells are co-incubated with the test compound and a non-fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by intracellular reactive oxygen species (ROS) to the highly fluorescent DCF. Antioxidants can scavenge the ROS and thus inhibit the formation of DCF.

Protocol:

-

Cell Culture: Human hepatocellular carcinoma (HepG2) cells are typically seeded in a 96-well microplate and cultured until they form a confluent monolayer.

-

Incubation: The cells are treated with the test compound at various concentrations along with DCFH-DA.

-

Induction of Oxidative Stress: A peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to the wells to induce cellular oxidative stress.

-

Measurement: The fluorescence is measured over time using a microplate reader with excitation and emission wavelengths typically around 485 nm and 538 nm, respectively.

-

Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence versus time curve. The results are often expressed as quercetin equivalents.

Visualizations

Experimental Workflows

Signaling Pathway

Licoflavanone has been shown to modulate inflammatory pathways that are closely linked with oxidative stress. It exerts anti-inflammatory effects by interfering with the NF-κB and MAPK signaling cascades.[1]

Conclusion

The available in vitro data strongly suggest that licoflavanone is a potent antioxidant. Its efficacy in scavenging DPPH and ABTS radicals is well-documented. While quantitative data from FRAP and cellular antioxidant assays are currently lacking in the scientific literature, the provided general protocols offer a framework for future investigations to build a more comprehensive antioxidant profile for this promising natural compound. Furthermore, its ability to modulate the NF-κB and MAPK signaling pathways highlights its potential as a dual antioxidant and anti-inflammatory agent, making it a person of interest for further research and development in the pharmaceutical and nutraceutical industries.

References

- 1. Antioxidant and Anti-Inflammatory Activities of Flavanones from Glycyrrhiza glabra L. (licorice) Leaf Phytocomplexes: Identification of Licoflavanone as a Modulator of NF-kB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidant and Anti-Inflammatory Activities of Flavanones from Glycyrrhiza glabra L. (licorice) Leaf Phytocomplexes: Identification of Licoflavanone as a Modulator of NF-kB/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-Ulcer Effects of Licoflavone B in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licoflavone B, a prenylated flavonoid isolated from the roots of Glycyrrhiza species (licorice), has emerged as a promising natural compound with significant therapeutic potential, particularly in the management of gastrointestinal ulcers. This technical guide provides a comprehensive overview of the anti-ulcer effects of this compound as demonstrated in various animal models. It is designed to furnish researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative data, and an understanding of the underlying mechanisms of action.

Quantitative Data Summary

The anti-ulcer efficacy of this compound and related licorice flavonoids has been evaluated in several preclinical studies. The following tables summarize the key quantitative findings from these investigations.

Table 1: Efficacy of this compound in Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice

| Treatment Group | Dose (mg/kg) | Change in Body Weight | Disease Activity Index (DAI) | Colon Length | Histological Score | Reference |

| Control | - | Normal Gain | 0 | Normal | 0 | [1] |

| DSS Model | - | Significant Loss | Significantly Increased | Significantly Shortened | Severe Damage | [1] |

| This compound | 120 | Significantly Prevented Loss | Significantly Reduced | Significantly Preserved | Significantly Reduced | [1] |

Note: Specific numerical data for changes in body weight, DAI, colon length, and histological score were not available in the cited abstract. The table reflects the qualitative descriptions of significant effects.

Table 2: Efficacy of Licoflavone in Acetic Acid-Induced Gastric Ulcer in Rats

| Treatment Group | Dose ( g/day ) | Ulcer Index | Percentage of Inhibition (%) | Reference |

| Control | - | - | - | [2][3] |

| Ulcer Model | - | High | 0 | [2][3] |

| Licoflavone | 0.02 | Reduced | - | [2][3] |

| Licoflavone | 0.07 | Significantly Reduced | - | [2][3] |

| Licoflavone | 0.21 | Markedly Reduced | - | [2][3] |

Note: Specific numerical data for the ulcer index and percentage of inhibition were not available in the cited abstracts. The table reflects the qualitative descriptions of the effects.

Table 3: Effect of Licoflavone on Biochemical Markers in Acetic Acid-Induced Gastric Ulcer in Rats

| Treatment Group | Dose ( g/day ) | Arachidonic Acid Levels | Prostaglandin E2 (PGE2) Levels | Reference |

| Ulcer Model | - | Decreased | Decreased | [2][3] |

| Licoflavone | 0.02 | Upregulated | Upregulated | [2][3] |

| Licoflavone | 0.07 | Upregulated | Upregulated | [2][3] |

| Licoflavone | 0.21 | Upregulated | Upregulated | [2][3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are detailed protocols for the key animal models used to evaluate the anti-ulcer effects of this compound.

Acetic Acid-Induced Gastric Ulcer Model in Rats

This model is widely used to induce chronic gastric ulcers that closely resemble human ulcers in their pathological features.

Protocol:

-

Animal Preparation: Male Wistar rats (180-220g) are fasted for 24 hours prior to the experiment, with free access to water.

-

Anesthesia: The rats are anesthetized using an appropriate anesthetic agent (e.g., ether or a combination of ketamine and xylazine).

-

Surgical Procedure: A midline laparotomy is performed to expose the stomach.

-

Ulcer Induction: A solution of 50-100% acetic acid (typically 0.05 mL) is injected into the subserosal layer of the gastric wall in the glandular antrum region. Care is taken to avoid leakage into the peritoneal cavity.

-

Closure: The stomach is returned to the peritoneal cavity, and the abdominal wall is sutured.

-

Post-operative Care: The animals are housed individually and provided with food and water ad libitum.

-

Treatment: this compound, suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), is administered orally at the desired doses for a specified period (e.g., 7-14 days), starting from the day after the surgery. A control group receives the vehicle only, and a positive control group may receive a standard anti-ulcer drug (e.g., omeprazole).

-

Evaluation: At the end of the treatment period, the animals are euthanized, and their stomachs are removed. The stomachs are opened along the greater curvature, and the ulcer area is measured. The ulcer index and the percentage of inhibition are calculated. Gastric tissue samples can be collected for histological examination and biochemical analysis (e.g., measurement of PGE2 and inflammatory markers).

Ethanol-Induced Gastric Ulcer Model in Rats

This model is used to induce acute gastric mucosal lesions, primarily to screen for cytoprotective agents.

Protocol:

-

Animal Preparation: Male Wistar rats (180-220g) are fasted for 24 hours, with access to water.

-

Treatment: this compound is administered orally at various doses. The control group receives the vehicle, and a standard drug group (e.g., sucralfate) is also included.

-

Ulcer Induction: One hour after treatment, 1 mL of absolute ethanol is administered orally to each rat to induce gastric lesions.

-

Evaluation: One hour after ethanol administration, the rats are euthanized. Their stomachs are removed, inflated with formalin, and opened along the greater curvature. The ulcer index is determined by measuring the area of the lesions. The percentage of ulcer inhibition is calculated relative to the control group.

Dextran Sodium Sulfate (DSS)-Induced Colitis Model in Mice

This is a widely used model for inflammatory bowel disease, particularly ulcerative colitis.

Protocol:

-

Animal Preparation: C57BL/6 mice are typically used. They are acclimated for at least one week before the experiment.

-

Colitis Induction: Colitis is induced by administering 2-5% (w/v) DSS in the drinking water for a period of 5-7 consecutive days. The severity of colitis can be modulated by adjusting the concentration of DSS and the duration of administration.

-

Treatment: this compound is administered orally or intraperitoneally at the desired doses throughout the DSS administration period and potentially for a few days after. Control groups receive DSS and the vehicle.

-

Monitoring: The mice are monitored daily for body weight, stool consistency, and the presence of blood in the stool. A Disease Activity Index (DAI) is calculated based on these parameters.

-

Evaluation: At the end of the experiment, the mice are euthanized. The entire colon is excised, and its length is measured from the cecum to the anus. Colon tissue samples are collected for histological analysis to assess the degree of inflammation, ulceration, and tissue damage. Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, can also be measured in the colon tissue.

Mechanisms of Anti-Ulcer Action

The anti-ulcer effects of this compound are multifactorial, involving the modulation of various signaling pathways and physiological processes.

Regulation of Inflammatory Mediators and Amino Acid Metabolism

Licoflavone has been shown to regulate the levels of inflammatory mediators. It can also influence the metabolism of amino acids such as histidine, tryptophan, lysine, and glycine, which play roles in tissue repair and inflammation.

Upregulation of Prostaglandin E2 (PGE2)

PGE2 is a crucial cytoprotective prostaglandin in the gastric mucosa. It stimulates mucus and bicarbonate secretion, increases mucosal blood flow, and inhibits gastric acid secretion. Licoflavone has been found to upregulate the levels of arachidonic acid, the precursor of prostaglandins, and subsequently increase PGE2 levels, thereby enhancing the mucosal defense mechanisms.[2][3]

Rebuilding the Gut Barrier and Regulating Intestinal Microflora

In the context of colitis, this compound has demonstrated the ability to restore the integrity of the intestinal barrier. It also modulates the composition of the gut microbiota, which is often dysregulated in inflammatory bowel diseases.

Modulation of Signaling Pathways

Several key signaling pathways are implicated in the protective effects of licorice flavonoids against ulcers.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a role in inflammation. This compound may exert its anti-inflammatory effects by modulating this pathway.

-

EGFR/ERK Pathway: The epidermal growth factor receptor (EGFR) and extracellular signal-regulated kinase (ERK) pathway is crucial for cell proliferation and tissue repair. Activation of this pathway by licorice flavonoids can promote the healing of gastric ulcers.

-

PI3K/AKT Pathway: The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is involved in cell survival and proliferation. By activating this pathway, licorice flavonoids can protect gastric mucosal cells from damage.

Conclusion

This compound demonstrates significant anti-ulcer properties in various animal models of gastric and intestinal ulceration. Its mechanisms of action are comprehensive, involving the suppression of inflammation, enhancement of mucosal defense mechanisms, and promotion of tissue repair through the modulation of key signaling pathways. The data presented in this guide underscore the potential of this compound as a lead compound for the development of novel anti-ulcer therapeutics. Further research, particularly clinical trials, is warranted to fully elucidate its efficacy and safety in humans. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of gastroenterology and drug discovery.

References

Unveiling the Antiviral Potential of Licoflavone B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Licoflavone B, a natural flavonoid isolated from the roots of Glycyrrhiza species (licorice), has emerged as a promising antiviral agent. This technical guide provides an in-depth analysis of its antiviral spectrum, mechanism of action, and the experimental methodologies used to elucidate its therapeutic potential. The information is tailored for researchers and professionals in the fields of virology, pharmacology, and drug development.

Antiviral Spectrum of Activity

This compound has demonstrated potent and broad-spectrum activity against various strains of influenza virus. Its efficacy has been quantified through rigorous in vitro studies, with the key findings summarized below.

Quantitative Antiviral Data

The antiviral activity of this compound has been primarily evaluated against influenza A and B viruses. The following table summarizes the key quantitative data from these studies.

| Virus Strain | Cell Line | Parameter | Value (µM) | Selectivity Index (SI) | Reference |

| Influenza A/Puerto Rico/8/34 (H1N1) | A549 | IC₅₀ | 6.7 | 14.9 - 29.9 | [1] |

| Influenza A/Puerto Rico/8/34 (H1N1) | A549 | IC₅₀ (24 hpi) | 5.4 | - | [1][2] |

| Influenza A/Puerto Rico/8/34 (H1N1) | A549 | IC₅₀ (48 hpi) | 12.1 | - | [1][2] |

| Influenza A/Puerto Rico/8/34 (H1N1) | A549 | IC₅₀ (72 hpi) | 12.4 | - | [1][2] |

| Influenza A/Darwin/9/2021 (H3N2) | A549 | IC₅₀ (24 hpi) | 15.3 | - | [1][2] |

| Influenza A/Darwin/9/2021 (H3N2) | A549 | IC₅₀ (48 hpi) | 23.0 | - | [1][2] |

| Influenza A/Darwin/9/2021 (H3N2) | A549 | IC₅₀ (72 hpi) | 12.4 | - | [1][2] |

| Influenza B/Beijing/ZYY-B18/2018 | A549 | - | - | - | [1][3][4] |

| - | A549 | CC₅₀ | 100 - 200 | - | [1] |

hpi: hours post-infection

Mechanism of Action: Targeting the Viral Engine

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's antiviral activity.

Cell Culture and Virus Strains

-

Cells: Human lung adenocarcinoma (A549) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Viruses: The following influenza virus strains were used:

-

Influenza A/Puerto Rico/8/34 (H1N1)

-

Influenza A/Darwin/9/2021 (H3N2)

-

A clinical isolate of Influenza B/Beijing/ZYY-B18/2018

-

Cytotoxicity Assay

The potential cytotoxicity of this compound was determined using the CCK-8 assay. A549 cells were seeded in 96-well plates and treated with serial dilutions of this compound for 48 hours. The cell viability was then measured by adding CCK-8 solution and incubating for 1-2 hours. The absorbance was read at 450 nm, and the 50% cytotoxic concentration (CC₅₀) was calculated.

Antiviral Activity Assays

1. Luciferase Reporter Gene System:

This assay was used to quantify the inhibitory effect of this compound on viral replication. A549 cells were co-transfected with plasmids encoding the influenza virus polymerase subunits (PB2, PB1, PA) and nucleoprotein (NP), along with a vRNA-luciferase reporter plasmid. The transfected cells were then treated with various concentrations of this compound. After incubation, the luciferase activity was measured, which is proportional to the viral polymerase activity. The half-maximal inhibitory concentration (IC₅₀) was then calculated.

2. Real-Time Quantitative PCR (RT-qPCR):

To further validate the antiviral activity, RT-qPCR was performed to measure the reduction in viral RNA levels. A549 cells were infected with influenza virus and subsequently treated with different concentrations of this compound. At various time points post-infection (24, 48, and 72 hours), total RNA was extracted from the cells. The viral M gene RNA levels were then quantified using RT-qPCR, with GAPDH used as an internal control.

Western Blot Analysis

To investigate the effect of this compound on viral protein expression, Western blot analysis was performed. A549 cells were infected with influenza virus and treated with this compound. At 24 hours post-infection, cell lysates were collected, and the proteins were separated by SDS-PAGE. The separated proteins were then transferred to a PVDF membrane and probed with primary antibodies against influenza NP and PB2 proteins. GAPDH was used as a loading control.

Immunofluorescence Assay

The inhibitory effect of this compound on viral protein expression was also visualized using immunofluorescence. A549 cells grown on coverslips were infected with influenza virus and treated with this compound. After 24 hours, the cells were fixed, permeabilized, and stained with a primary antibody against the viral NP protein, followed by a fluorescently labeled secondary antibody. The cell nuclei were counterstained with DAPI. The fluorescence was then observed under a fluorescence microscope.

Conclusion

This compound has demonstrated significant potential as a broad-spectrum anti-influenza agent. Its mechanism of action, involving the direct inhibition of the viral RdRp, presents a promising avenue for the development of new antiviral therapies. The detailed experimental protocols provided herein offer a framework for further research and validation of this compound's therapeutic efficacy. Future studies should focus on its in vivo efficacy, pharmacokinetic profile, and potential for combination therapy.

References

- 1. This compound Suppresses Influenza A Virus by Targeting the Viral RNA-Dependent RNA Polymerase (RdRp) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound Suppresses Influenza A Virus by Targeting the Viral RNA-Dependent RNA Polymerase (RdRp) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Modulatory Role of Licoflavone B on the MAPK Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Licoflavone B, a flavonoid isolated from the roots of Glycyrrhiza species, has demonstrated significant anti-inflammatory properties. A key mechanism underlying these effects is its ability to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This technical guide provides an in-depth analysis of the current understanding of this compound's interaction with the MAPK cascade, including its inhibitory effects on key kinases. This document summarizes available quantitative data, presents detailed experimental protocols for investigating these effects, and visualizes the involved pathways and workflows.

Introduction to the MAPK Signaling Pathway

The MAPK signaling pathways are crucial mediators of a wide range of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. In mammals, the most well-characterized MAPK cascades are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. These pathways are sequentially activated by a series of protein kinases: a MAPK kinase kinase (MAPKKK) activates a MAPK kinase (MAPKK), which in turn activates a MAPK. Dysregulation of these pathways is implicated in numerous diseases, including inflammatory disorders and cancer, making them attractive targets for therapeutic intervention.

This compound's Interaction with the MAPK Pathway

Current research indicates that this compound exerts its anti-inflammatory effects, at least in part, by inhibiting the phosphorylation and subsequent activation of key components of the MAPK signaling cascades. Specifically, studies have shown that this compound can reduce the levels of phosphorylated ERK1/2, JNK, and p38 MAPKs in various experimental models.

Mechanism of Action

The precise mechanism by which this compound inhibits MAPK signaling is not yet fully elucidated. It may act by directly inhibiting one or more of the upstream kinases in the MAPK cascade or by modulating other signaling pathways that cross-talk with the MAPK pathways. The inhibitory action of this compound on MAPK phosphorylation leads to the downstream suppression of pro-inflammatory mediators. This is often observed in conjunction with the modulation of the Nuclear Factor-kappa B (NF-κB) pathway, suggesting a multi-targeted anti-inflammatory effect.[1][2]

Key Experimental Evidence

The primary evidence for this compound's role in MAPK signaling comes from studies using lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (such as RAW 264.7) and in vivo models of inflammation, like dextran sodium sulfate (DSS)-induced colitis in mice.[3] In these models, treatment with this compound has been shown to significantly decrease the phosphorylation of ERK, JNK, and p38, as measured by Western blot analysis.[1]

Quantitative Data on MAPK Pathway Modulation

While direct inhibitory concentrations (e.g., IC50 values) of this compound on individual MAPK kinases from in vitro kinase assays are not extensively available in the public domain, the following table summarizes the reported effects on MAPK phosphorylation and related anti-inflammatory activities.

| Compound | Experimental Model | Target | Effect | Concentration | Citation |

| Licoflavanone | LPS-stimulated RAW 264.7 cells | p-p38, p-JNK, p-ERK1/2 | Reduction in phosphorylation | IC50 for NO inhibition | [1][4] |

| This compound | DSS-induced ulcerative colitis in mice | MAPK pathway | Blockade of the pathway | 120 mg/kg (high dose) | [3] |

| Licoflavanone | LPS-stimulated RAW 264.7 cells | Nitrite production | Decreased | 50 µM | [5][6] |

Note: Licoflavanone is a closely related compound, and its data is included here due to the limited specific quantitative data for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of this compound on the MAPK signaling pathway, based on established protocols in the field.

Cell Culture and Treatment (RAW 264.7 Macrophages)

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded in 6-well plates at a density of 1 x 10^6 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for a pre-incubation period of 1-2 hours.

-

Stimulation: Following pre-incubation, cells are stimulated with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for a specified duration (e.g., 30 minutes for MAPK phosphorylation analysis) to induce an inflammatory response.

Western Blot Analysis for MAPK Phosphorylation

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of ERK1/2, JNK, and p38. Recommended starting dilutions are typically 1:1000.

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, 1:2000 dilution) for 1 hour at room temperature.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.

Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits the phosphorylation of p38, JNK, and ERK1/2.

Experimental Workflow Diagram

Caption: Workflow for analyzing MAPK phosphorylation in response to this compound.

Conclusion and Future Directions

This compound is a promising natural compound that modulates the MAPK signaling pathway, contributing to its anti-inflammatory properties. The available evidence strongly suggests that it inhibits the phosphorylation of ERK1/2, JNK, and p38 MAPKs. However, to fully understand its therapeutic potential, further research is required. Future studies should focus on:

-

Direct Kinase Assays: Performing in vitro kinase assays to determine if this compound directly inhibits MAPK kinases and to calculate specific IC50 values.

-

Upstream Kinase Profiling: Investigating the effect of this compound on upstream kinases (MKKs and MKKKs) to pinpoint its exact target within the cascade.

-

In Vivo Efficacy: Expanding in vivo studies to different models of inflammation and disease to validate its therapeutic efficacy.

-

Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

This technical guide provides a comprehensive overview of the current knowledge on this compound's interaction with the MAPK pathway and serves as a resource for researchers in the field of inflammation and drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant and Anti-Inflammatory Activities of Flavanones from Glycyrrhiza glabra L. (licorice) Leaf Phytocomplexes: Identification of Licoflavanone as a Modulator of NF-kB/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Exploring the Natural Compounds in Flavonoids for Their Potential Inhibition of Cancer Therapeutic Target MEK1 Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

The Inhibitory Effect of Licoflavone B on NF-κB Signaling in Macrophages: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic inflammation is a hallmark of numerous diseases, with the transcription factor Nuclear Factor-kappa B (NF-κB) playing a central role in orchestrating the inflammatory response in immune cells such as macrophages. The activation of NF-κB leads to the expression of a plethora of pro-inflammatory genes, including those encoding cytokines and enzymes responsible for producing inflammatory mediators. Consequently, the NF-κB signaling pathway has emerged as a critical target for the development of novel anti-inflammatory therapeutics. Licoflavone B, a flavonoid compound, has garnered interest for its potential anti-inflammatory properties. This technical guide provides an in-depth overview of the inhibitory effects of this compound on the NF-κB signaling cascade in macrophages. It details the molecular mechanisms of action, presents quantitative data on its efficacy, and provides comprehensive experimental protocols for researchers to investigate its therapeutic potential.

Introduction to NF-κB Signaling in Macrophages

Macrophages are key players in the innate immune system, responsible for recognizing and responding to pathogens and cellular stress. A central signaling pathway that governs their inflammatory response is the NF-κB pathway. In resting macrophages, NF-κB dimers, typically a heterodimer of p50 and p65 (RelA) subunits, are held inactive in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκB), with IκBα being a prominent member.

Upon stimulation by various inflammatory signals, such as lipopolysaccharide (LPS) from Gram-negative bacteria binding to Toll-like receptor 4 (TLR4), a signaling cascade is initiated. This leads to the activation of the IκB kinase (IKK) complex, which comprises IKKα, IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator). The activated IKK complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB p65 subunit, allowing the p50/p65 heterodimer to translocate into the nucleus.